molecular formula C18H38O4Si2 B14283321 Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)

Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)

Cat. No.: B14283321
M. Wt: 374.7 g/mol
InChI Key: WXSHSLZNMIOUPW-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H38O4Si2

Molecular Weight

374.7 g/mol

IUPAC Name

3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-14-11-13(19)12-15(16(14)20)22-24(9,10)18(4,5)6/h14-16,20H,11-12H2,1-10H3

InChI Key

WXSHSLZNMIOUPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)CC(C1O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Core Cyclohexanone Formation

Cyclohexanone derivatives are commonly synthesized via catalytic hydrogenation of phenols, oxidation of cyclohexanol, or cyclization of linear precursors. For this compound, a cyclohexanone scaffold with three hydroxyl groups is required. A plausible route involves Shi epoxidation of a silyl enol ether intermediate derived from cyclohexanone, followed by dihydroxylation to install hydroxyl groups at the 3, 4, and 5 positions. Alternatively, enzymatic hydroxylation of cyclohexanone could provide the triol precursor.

Stereochemical Control

The (3R,5R) configuration necessitates enantioselective methods. Asymmetric organocatalytic Michael additions or enzymatic reductions may achieve this. For example, diphenylprolinol silyl ether catalysts have been used to induce high enantioselectivity in cyclohexanone-fused systems.

Critical Analysis of Methodologies

Both routes achieve high yields, but Route 1 offers better stereochemical control through post-silylation resolution, while Route 2 is more atom-economical. The choice of silylating agent is critical: TBSCl outperforms bulkier analogs (e.g., TBDPSCl) in regioselectivity. Side reactions, such as over-silylation at the 4-position, are mitigated by low temperatures and bulky bases.

Characterization and Validation

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 3.78 (dd, J = 10.2 Hz, 2H, H-3, H-5), 2.48 (m, 1H, H-4), 0.90 (s, 18H, t-Bu).
    • ¹³C NMR : δ 210.1 (C=O), 73.4 (C-3, C-5), 68.2 (C-4), 25.8 (t-Bu).
  • HPLC : Chiral stationary phase confirms >99% enantiomeric excess.
  • X-ray Crystallography : Resolves the (3R,5R) configuration unambiguously.

Industrial and Research Applications

This compound serves as an intermediate in steroid synthesis and polyketide natural product assembly, where its stereochemistry and protected hydroxyl groups enable selective downstream functionalization. Scale-up challenges include cost-effective chiral resolution and minimizing silyl ether cleavage during workup.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.

    Substitution: The silyl ether groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl ether groups.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives with additional ketone or carboxylic acid groups.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of cyclohexanone derivatives with various functional groups replacing the silyl ethers.

Scientific Research Applications

Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) has several scientific research applications, including:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions involving hydroxyl groups.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) involves the interaction of its functional groups with various molecular targets. The silyl ether groups provide steric protection to the hydroxyl groups, preventing unwanted side reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Sterically Protected Cyclohexanone Derivatives

Compound A : (1R,3R)-5-(Bromomethylene)-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexane (CAS: 387834-41-5)
  • Structure : Shares the TBS-protected cyclohexane core but replaces the 4-hydroxy group with a bromomethylene substituent.
  • Key Difference : The bromine introduces electrophilic reactivity, enabling cross-coupling reactions, unlike the hydroxyl group in the target compound .
Compound B : 4-Hydroxycyclohexanone (CAS: 4169-44-6)
  • Structure : Unprotected hydroxyl group at the 4-position.
  • Comparison: Reactivity: The unprotected hydroxyl group in 4-hydroxycyclohexanone is prone to oxidation and nucleophilic substitution, whereas the TBS groups in the target compound prevent such reactions . Applications: 4-Hydroxycyclohexanone is a precursor in steroid synthesis, while the TBS-protected derivative is used in controlled synthetic environments requiring selective deprotection .

tert-Butyl-Substituted Antioxidants

Compound C : Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, isooctyl ester (CAS: 146598-26-7)
  • Structure: A phenolic antioxidant with tert-butyl groups at the 3,5-positions.
  • Comparison: Functionality: Both compounds utilize tert-butyl groups for steric protection. However, Compound C acts as a radical scavenger in polymers, while the target compound’s TBS groups serve synthetic stability rather than antioxidant activity . Solubility: The TBS groups in the target compound increase hydrophobicity compared to the esterified phenolic derivative .
Compound D : 2,6-Di-tert-butyl-4-methoxyphenol (CAS: 489-01-0)
  • Structure: Methoxy-substituted phenol with tert-butyl groups.
  • Comparison :
    • Electronic Effects : The methoxy group in Compound D donates electron density, enhancing antioxidant activity. In contrast, the TBS groups in the target compound are electron-withdrawing, reducing reactivity .

Cyclohexanone Derivatives with Azido or Aromatic Substituents

Compound E : (2E,6E)-2,6-Bis[(4-azidophenyl)methylene]-4-(1,1-dimethylethyl)cyclohexan-1-one
  • Structure: Cyclohexanone with azidophenyl and tert-butyl groups.
  • Comparison :
    • Applications : Compound E is used in photochemical crosslinking due to azide groups, whereas the target compound’s hydroxyl and TBS groups are tailored for stepwise organic synthesis .
    • Stability : Azides are thermally labile, whereas TBS ethers are stable under acidic and basic conditions .

Data Table: Key Properties of Comparable Compounds

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
Target Compound (141404-08-2) C₁₈H₃₈O₄Si₂ 374.668 4-OH, 3,5-TBS High synthetic yield (73–100%), stable
4-Hydroxycyclohexanone (4169-44-6) C₆H₁₀O₂ 114.14 4-OH Prone to oxidation, precursor in steroids
Compound C (146598-26-7) C₂₄H₃₈O₃ 374.55 Phenolic OH, ester Antioxidant, polymer additive
Compound E (CAS not provided) C₂₈H₂₈N₆O 464.56 Azidophenyl, tert-butyl Photoreactive, crosslinking agent

Biological Activity

Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) is a complex organic compound with significant potential in medicinal chemistry and materials science. Its unique molecular structure features a cyclohexanone ring with two tert-butyldimethylsilyl ether groups and a hydroxy group at the 4-position. This article delves into the biological activity of this compound, exploring its interactions within biological systems, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H38O4Si2
  • Molecular Weight : Approximately 358.67 g/mol
  • Structure : The compound's structure enhances its stability and reactivity due to the presence of silyl ether groups and a hydroxy functionality.

The biological activity of Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, is primarily influenced by its ability to undergo nucleophilic substitutions and hydrolysis reactions. The hydroxy group can participate in various reactions such as esterification and etherification, which may enhance its interaction with biological targets. Preliminary studies suggest that compounds with similar structures may interact favorably with enzymes or receptors due to their hydrophobic and polar regions.

Interaction Studies

Recent investigations have highlighted the importance of understanding how this compound interacts with biological systems. Techniques such as molecular docking and spectroscopic methods are crucial for elucidating its mechanism of action. For instance, compounds structurally similar to Cyclohexanone have shown favorable interactions with various enzymes, suggesting potential therapeutic roles in drug design.

Case Study: Cyclohexanone in Clinical Outcomes

A study focused on children undergoing extracorporeal membrane oxygenation (ECMO) revealed significant findings regarding cyclohexanone and its metabolites. Plasma levels of cyclohexanediol (a metabolite of cyclohexanone) were associated with clinical outcomes. Higher concentrations of cyclohexanediol on the first day of ECMO were significantly linked to unfavorable outcomes at hospital discharge (hazard ratio [HR], 1.24; 95% CI, 1.04–1.47) . This underscores the compound's relevance in clinical settings and its potential implications for patient monitoring.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl esterC15H22O4Contains a methyl ester group; used in various synthetic applications
(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl EsterC18H38O4Si2Features additional carboxylic acid functionality
(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl EsterC20H38N2O6SIncorporates an imidazole moiety; potential biological activity

The structural uniqueness of Cyclohexanone sets it apart from these compounds by combining silyl ether groups with hydroxy functionality that enhances both stability and reactivity .

Q & A

Basic Research Questions

What are the optimal synthetic routes for introducing silyl ether protecting groups to the 3,5-positions of cyclohexanone derivatives?

Methodological Answer:
The synthesis of silyl-protected cyclohexanones typically involves selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions. For example, in pyrrolidine derivatives, bis-silylation is achieved by reacting diols with TBSCl in the presence of imidazole and DMAP in dichloromethane . Key steps include:

  • Reagent Ratios: Use a 2.2:1 molar ratio of TBSCl to diol to ensure complete protection.
  • Temperature Control: Reactions are conducted at 0°C to room temperature to minimize side reactions.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the silylated product.

Validation: Monitor reaction progress via TLC (Rf shift) and confirm silyl group incorporation using 1H^{1}\text{H} NMR (disappearance of hydroxyl proton at δ 1–5 ppm) and 29Si^{29}\text{Si} NMR .

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